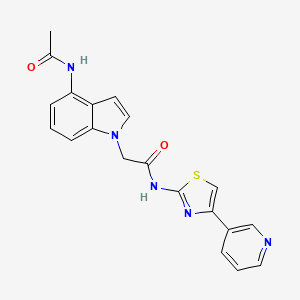![molecular formula C15H16N6O2 B11002549 N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11002549.png)
N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. While I don’t have specific details on its synthesis, imidazoles are commonly synthesized through various methods, including condensation reactions, cyclizations, and functional group transformations . Researchers often employ reagents like ammonia, glyoxal, and other precursors to construct the imidazole core.
Chemical Reactions Analysis
Reactivity:: N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide likely undergoes various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, substitution, and cyclization.
Common Reagents:: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts play essential roles in these transformations.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to identify the exact products.
Scientific Research Applications
This compound’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate, considering its diverse biological activities.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with biological targets.
Mechanism of Action
Understanding the compound’s mechanism of action involves identifying its molecular targets and pathways. Unfortunately, I don’t have specific data on this aspect. Researchers would need to investigate further.
Comparison with Similar Compounds
While I lack information on direct analogs, comparing this compound with structurally related molecules can highlight its uniqueness. Researchers often explore similar compounds to understand their distinct properties.
Properties
Molecular Formula |
C15H16N6O2 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2/c22-13(18-8-5-12-9-17-10-19-12)1-2-14-20-15(21-23-14)11-3-6-16-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,17,19)(H,18,22) |
InChI Key |
DGXYUMYSOSTLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B11002466.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11002473.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002478.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002512.png)
![3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11002517.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002519.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide](/img/structure/B11002527.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)
